molecular formula C8H10ClNO4S2 B1528690 3-Methyl-4-(methylsulfamoyl)benzene-1-sulfonyl chloride CAS No. 106738-54-9

3-Methyl-4-(methylsulfamoyl)benzene-1-sulfonyl chloride

Cat. No.: B1528690
CAS No.: 106738-54-9
M. Wt: 283.8 g/mol
InChI Key: BHQVUBFKXKFSLQ-UHFFFAOYSA-N
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Description

3-Methyl-4-(methylsulfamoyl)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C8H10ClNO4S2 and a molecular weight of 283.76 g/mol. This compound is characterized by a benzene ring substituted with a methyl group, a methylsulfamoyl group, and a sulfonyl chloride group. It is known for its utility in various chemical reactions and applications in scientific research.

Biochemical Analysis

Biochemical Properties

3-Methyl-4-(methylsulfamoyl)benzene-1-sulfonyl chloride plays a vital role in biochemical reactions, particularly in the formation of sulfonamides. This compound interacts with various enzymes and proteins, facilitating the formation of sulfonamide bonds. The interaction with enzymes such as sulfonamide synthase is crucial for its function. The nature of these interactions involves the formation of covalent bonds between the sulfonyl chloride group and the amino groups of the enzymes or proteins, leading to the formation of stable sulfonamide linkages .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in metabolic pathways and cell cycle regulation. Additionally, this compound can alter cellular metabolism by inhibiting specific enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. The sulfonyl chloride group of the compound forms covalent bonds with the active sites of enzymes, resulting in enzyme inhibition. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its function. This compound can affect metabolic flux by inhibiting or activating specific enzymes, leading to changes in metabolite levels. The interaction with enzymes such as sulfonamide synthase is crucial for its role in metabolic pathways. Additionally, this compound can influence the levels of key metabolites, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. This compound is transported across cell membranes through specific transporters and binding proteins. Once inside the cell, this compound can localize to various cellular compartments, including the cytoplasm and nucleus. The distribution of this compound within tissues is influenced by its interactions with binding proteins and other cellular components .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to influence gene expression. The subcellular localization of this compound can also affect its stability and degradation, impacting its overall efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 3-methyl-4-aminobenzene-1-sulfonyl chloride with methylamine in the presence of a suitable solvent and reaction conditions. The reaction typically involves heating the reactants under reflux to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to maximize yield and purity. This involves the use of continuous flow reactors and advanced purification techniques to ensure the production of high-quality 3-Methyl-4-(methylsulfamoyl)benzene-1-sulfonyl chloride.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-4-(methylsulfamoyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like water, alcohols, and amines can substitute the sulfonyl chloride group.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and sulfonic acids.

  • Reduction: Formation of amines and alcohols.

  • Substitution: Formation of sulfonamides and sulfonic esters.

Scientific Research Applications

3-Methyl-4-(methylsulfamoyl)benzene-1-sulfonyl chloride is widely used in scientific research due to its reactivity and versatility. It is employed in the synthesis of pharmaceuticals, agrochemicals, and organic materials. Its applications include:

  • Chemistry: Used as an intermediate in the synthesis of various organic compounds.

  • Biology: Utilized in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: Employed in the development of new drugs and therapeutic agents.

  • Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

3-Methyl-4-(methylsulfamoyl)benzene-1-sulfonyl chloride is unique due to its specific substitution pattern on the benzene ring. Similar compounds include:

  • 4-Methylbenzenesulfonyl chloride: Lacks the methylsulfamoyl group.

  • 3-Methylbenzenesulfonyl chloride: Lacks the methylsulfamoyl group.

  • 4-(Methylsulfamoyl)benzenesulfonyl chloride: Lacks the methyl group at the 3-position.

These compounds differ in their reactivity and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

3-methyl-4-(methylsulfamoyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO4S2/c1-6-5-7(15(9,11)12)3-4-8(6)16(13,14)10-2/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHQVUBFKXKFSLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)Cl)S(=O)(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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